molecular formula C19H24N2O4 B2896468 1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1226429-28-2

1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2896468
CAS No.: 1226429-28-2
M. Wt: 344.411
InChI Key: CCVRAQAZDNIDIQ-UHFFFAOYSA-N
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Description

1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a specialized chemical compound featuring a unique molecular architecture combining pyrrolidine-2,5-dione and piperidine motifs with a benzyloxymethyl substituent. This complex structure positions it as a valuable intermediate in medicinal chemistry and drug discovery research, particularly for developing enzyme inhibitors and receptor modulators. The compound's pyrrolidine-2,5-dione component (also known as succinimide) serves as an electrophilic warhead capable of forming covalent interactions with biological nucleophiles, making it particularly useful for targeting cysteine residues in enzyme active sites . Meanwhile, the piperidine ring system provides structural rigidity and potential pharmacophore elements commonly found in bioactive molecules targeting neurological and cardiovascular systems . The benzyloxymethyl extension enhances lipophilicity and membrane permeability, potentially improving blood-brain barrier penetration for central nervous system-targeted applications. Researchers utilize this compound primarily as a key building block in synthetic organic chemistry, particularly for developing potential therapeutic agents, with applications spanning neuroscience, oncology, and infectious disease research. The molecular framework suggests potential as a proteolysis-targeting chimera (PROTAC) linker or as part of bifunctional molecules for targeted protein degradation. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety precautions including personal protective equipment and adequate ventilation.

Properties

IUPAC Name

1-[2-oxo-2-[4-(phenylmethoxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c22-17-6-7-18(23)21(17)12-19(24)20-10-8-16(9-11-20)14-25-13-15-4-2-1-3-5-15/h1-5,16H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVRAQAZDNIDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydroxybenzotriazole (HOBt) and N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to increase yield and purity. These methods often use automated synthesis equipment and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-2,5-dione Cores

1-(2-(4-Morpholinyl)-2-oxoethyl)pyrrolidine-2,5-dione ()
  • Structure : Replaces the piperidinyl group with a morpholine ring.
  • Molecular Formula : C10H14N2O4 (MW = 226.23).
  • No biological activity is reported, but the structural similarity suggests possible applications in drug design .
3-(2-(1-Oxoisoindolin-2-yl)phenyl)-1-phenylpyrrolidine-2,5-dione (2j, )
  • Structure : Substitutes the piperidinyl group with a phenyl-isoindolinyl moiety.
  • Properties: Higher molecular weight (357.39 g/mol) and a rigid aromatic system may enhance binding to hydrophobic targets. No specific activity data provided .
3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione ()
  • Structure : Piperazinyl group with 4-fluorophenyl substitution.
  • Activity : Demonstrates anticonvulsant activity (ED50 = 68.30 mg/kg in MES test), outperforming valproic acid. The fluorophenyl group may enhance CNS penetration .

Piperidine/Piperazine Derivatives

Mannich Pyrol-Pyridine Bases ()
  • Structure : Pyrrolidine-2,5-dione linked to pyridine via a Mannich reaction.
  • Activity : Moderate antimicrobial activity against E. coli and B. subtilis (78–80% yield). The pyridine moiety may contribute to metal chelation, enhancing antibacterial effects .
2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (14, )
  • Structure : Piperidinyl-benzyl group attached to an oxazolo-pyridine core.
  • Properties : High yield (71%) and stability (mp = 146°C). The benzyl-piperidine motif is structurally analogous to the target compound, suggesting shared synthetic strategies .

Functional and Pharmacokinetic Comparisons

Parameter Target Compound Compound Compound
Core Structure Pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Pyrrolidine-2,5-dione
Substituent Piperidinyl-benzyloxy Piperazinyl-fluorophenyl Morpholinyl
Molecular Weight ~377.4 (estimated) ~437.87 (C22H20ClFN3O3) 226.23
Lipophilicity High (benzyloxy) Moderate (fluorophenyl) Low (morpholine)
Reported Activity N/A Anticonvulsant N/A

Key Observations :

  • Piperidine vs. Piperazine : Piperazinyl derivatives () show higher anticonvulsant potency, likely due to enhanced hydrogen bonding from the additional nitrogen.
  • Benzyloxy vs. Fluorophenyl : The benzyloxy group in the target compound may improve blood-brain barrier penetration compared to morpholine-based analogs.
  • Synthetic Yields : Most analogs (e.g., ) are synthesized in 70–88% yields, suggesting feasible scalability for the target compound .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione?

Methodological Answer: The synthesis involves multi-step organic reactions:

Piperidine Core Functionalization : Introduce the benzyloxymethyl group at the 4-position of piperidine via nucleophilic substitution or reductive amination .

Pyrrolidine-2,5-dione Coupling : Attach the 2-oxoethyl linker to the pyrrolidine-dione core using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for substitution, THF for coupling) to minimize side products .

Q. How is the compound structurally characterized to confirm its identity?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D conformation, including bond angles and stereochemistry (e.g., spiro junctions in related pyrrolidine-diones) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and piperidine/pyrrolidine protons (δ 2.5–4.0 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (δ 170–180 ppm) and quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₂H₂₇N₂O₅) .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding Studies : Screen against serotonin/dopamine receptors (radioligand displacement assays) due to structural similarity to neuroactive piperidine derivatives .
  • Enzyme Inhibition : Test for COX-2 or kinase inhibition via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent Modifications :
    • Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor affinity .
    • Vary the pyrrolidine-dione linker length (e.g., ethyl vs. propyl) to study pharmacokinetic properties .
  • Bioisosteric Replacements : Substitute the piperidine ring with morpholine or thiomorpholine to enhance solubility .
    Data Interpretation : Compare IC₅₀ values and LogP (via HPLC) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
  • Purity Verification : Reanalyze batches via HPLC to rule out impurities (>99% purity required for in vivo studies) .
  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity if off-target effects are suspected .

Q. How is the compound’s stability evaluated under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze degradation via LC-MS .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; quantify half-life (t₁/₂) .

Key Challenges & Future Directions

  • Target Identification : Use proteomics (e.g., affinity chromatography) to identify binding partners .
  • In Vivo Models : Prioritize zebrafish or murine models for neuroactivity studies due to the compound’s piperidine moiety .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with serotonin receptors .

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